molecular formula C10H9ClO B8608368 2-Propenal, 3-chloro-2-methyl-3-phenyl-

2-Propenal, 3-chloro-2-methyl-3-phenyl-

Cat. No.: B8608368
M. Wt: 180.63 g/mol
InChI Key: KEAJNYRGWHUHDL-UHFFFAOYSA-N
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Description

2-Propenal, 3-chloro-2-methyl-3-phenyl- is an organic compound with the molecular formula C10H9ClO It is a derivative of propenal, featuring a chlorine atom, a methyl group, and a phenyl group attached to the propenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl- typically involves the chlorination of 2-methyl-3-phenyl-2-propenal. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of 2-Propenal, 3-chloro-2-methyl-3-phenyl- may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product. The industrial production process also includes purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-chloro-2-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Propenal, 3-chloro-2-methyl-3-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-chloro-2-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: 3-Phenyl-2-propenal, a structurally similar compound with a phenyl group attached to the propenal backbone.

    2-Methyl-3-phenyl-2-propenal: Another similar compound with a methyl group attached to the propenal backbone.

Uniqueness

2-Propenal, 3-chloro-2-methyl-3-phenyl- is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where its reactivity and properties are advantageous.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

3-chloro-2-methyl-3-phenylprop-2-enal

InChI

InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

KEAJNYRGWHUHDL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 mol (110 mL) of POCl3 was added at 0° C. to a 2.8 mol (216 mL) of DMF (excess of DMF used as solvent). At the end of the addition, the mixture was allowed to warm to room temperature and stirred for 1 h. Then it was cooled again to 0° C. and treated with 1 mol (134 g) of propiophenone. The resulting reaction mixture was allowed to reach room temperature and stirred overnight. Then it was poured into a mixture of ice and water, added of sodium acetate and extracted with CHCl3 (3×150 mL). The organic phase was separated, washed with water until neutral pH, dried over MgSO4 and evaporated off to dryness. The residue was distilled in vacuo, b.p. 120° C./10 torr. Yield 163 g (90%).
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